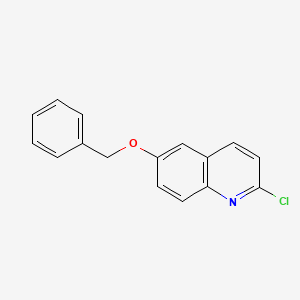
6-(Benzyloxy)-2-Chlorchinolin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 6-(Benzyloxy)-2-chloroquinoline often involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. One example is the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(Benzyloxy)-2-chloroquinoline has been elucidated using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. For example, 3-Benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline were confirmed by these methods and their crystal structures were analyzed using X-ray diffraction (Zhou et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving similar quinoline derivatives often include nucleophilic addition reactions, as seen in the DDQ-mediated sp(3) C-H bond arylation of tetrahydroisoquinolines, which facilitates the synthesis of related products under mild conditions (Muramatsu et al., 2013).
Physical Properties Analysis
The physical properties of compounds in this category can be studied through their crystal structures and conformational analyses. Density Functional Theory (DFT) calculations often complement such studies to better understand the molecular electrostatic potential and frontier molecular orbitals, which reveal some physicochemical properties of the compounds (Zhou et al., 2022).
Wissenschaftliche Forschungsanwendungen
Entwicklung von Flüssigkristallen
“6-(Benzyloxy)-2-Chlorchinolin” wurde bei der Synthese neuer flüssigkristalliner Verbindungen verwendet. Diese Verbindungen zeigen mesomorphe Eigenschaften, die für die Entwicklung von Flüssigkristallen unerlässlich sind. Insbesondere die Benzyloxygruppe beeinflusst die Mesophase der flüssigkristallinen Materialien, was sie zu einem wichtigen Bestandteil bei der Konstruktion von Materialien für optische Geräte und Temperatur-/Feuchtesensoren macht .
Pharmazeutische Chemie
In der pharmazeutischen Chemie wurden Derivate von “this compound” aufgrund ihrer potenziellen antimikrobiellen Aktivität synthetisiert. Diese Derivate, bekannt als Chalkone, werden durch Kupplung mit aromatisch substituierten Aldehyden hergestellt und haben sich im Kampf gegen mikrobielle Infektionen als vielversprechend erwiesen .
Antimikrobielle Aktivität
Die antimikrobiellen Eigenschaften von “this compound”-Derivaten sind von großem Interesse. Neuartige Chalkon-Derivate, die diese Verbindung enthalten, wurden auf ihre Wirksamkeit gegen verschiedene Bakterienstämme getestet und zeigten Potenzial als antibakterielle Wirkstoffe .
Antioxidative Aktivität
Chalkon-Derivate von “this compound” wurden auch auf ihre antioxidative Aktivität untersucht. Dies ist entscheidend, da Antioxidantien eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress spielen und bei der Behandlung verschiedener Krankheiten wichtig sind .
Tuberkuloseforschung
Die Forschung an Chromanderivaten, zu denen auch “this compound” gehört, hat zur Entdeckung von Inhibitoren der Salicylat-Synthase aus M. tuberculosis geführt. Dies ist ein wichtiger Schritt im Kampf gegen Tuberkulose, da diese Inhibitoren möglicherweise zur Entwicklung neuer Behandlungen für diese Infektionskrankheit führen können .
Theoretische Chemie
Der Einfluss der Verbindung auf die mesomorphen Eigenschaften von flüssigkristallinen Materialien wurde mit Hilfe von Berechnungsmethoden wie der Dichtefunktionaltheorie (DFT) charakterisiert. Diese Studien helfen beim Verständnis der molekularen Selbstorganisation und Stabilität der Mesophasen, die für die Konstruktion neuer Materialien mit gewünschten Eigenschaften unerlässlich sind .
Wirkmechanismus
Target of Action
Similar compounds such as o6- ®-roscovitine have been found to interact with pyridoxal kinase
Mode of Action
For instance, some quinoline derivatives are known to inhibit protein synthesis by binding to the bacterial ribosome .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, including those involved in protein synthesis
Pharmacokinetics
A study on a similar compound, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, reported a mean plasma half-life of 38 minutes, indicating rapid elimination
Result of Action
Based on the known effects of similar compounds, it may inhibit protein synthesis, leading to cellular dysfunction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
Biochemische Analyse
Biochemical Properties
6-(Benzyloxy)-2-chloroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 6-(Benzyloxy)-2-chloroquinoline and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, 6-(Benzyloxy)-2-chloroquinoline has been found to bind to certain proteins, such as albumin, which can affect its distribution and bioavailability in biological systems .
Cellular Effects
The effects of 6-(Benzyloxy)-2-chloroquinoline on cellular processes are diverse and depend on the cell type and the concentration of the compound. In cancer cells, 6-(Benzyloxy)-2-chloroquinoline has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 6-(Benzyloxy)-2-chloroquinoline can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 6-(Benzyloxy)-2-chloroquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, 6-(Benzyloxy)-2-chloroquinoline can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or interacting with intracellular signaling molecules . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
The effects of 6-(Benzyloxy)-2-chloroquinoline can change over time in laboratory settings, depending on factors such as stability, degradation, and exposure duration. In vitro studies have shown that 6-(Benzyloxy)-2-chloroquinoline is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased oxidative stress and mitochondrial dysfunction . In vivo studies have demonstrated that the long-term administration of 6-(Benzyloxy)-2-chloroquinoline can result in persistent alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-(Benzyloxy)-2-chloroquinoline in animal models vary with different dosages. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively modulate specific biochemical pathways . At higher doses, 6-(Benzyloxy)-2-chloroquinoline can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
6-(Benzyloxy)-2-chloroquinoline is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The metabolism of 6-(Benzyloxy)-2-chloroquinoline can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules and affect metabolic flux . Additionally, this compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 6-(Benzyloxy)-2-chloroquinoline within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics . Additionally, 6-(Benzyloxy)-2-chloroquinoline can bind to plasma proteins such as albumin, which affects its distribution and bioavailability in the body . The localization and accumulation of the compound in specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-(Benzyloxy)-2-chloroquinoline is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . The targeting of 6-(Benzyloxy)-2-chloroquinoline to specific organelles can be mediated by post-translational modifications or the presence of targeting signals . The subcellular localization of the compound can affect its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2-chloro-6-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCJPIBUDBOUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459182 | |
| Record name | 6-(benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623144-17-2 | |
| Record name | 6-(benzyloxy)-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1244744.png)
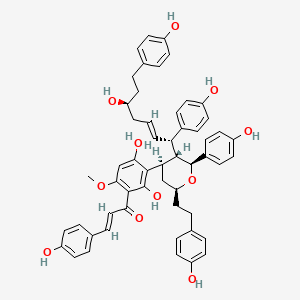


![TG(18:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1244750.png)
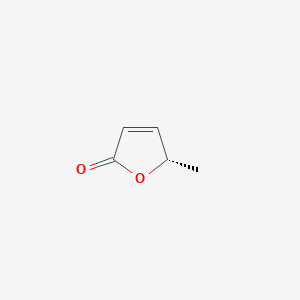
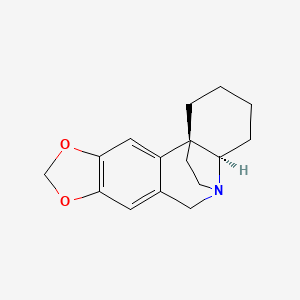
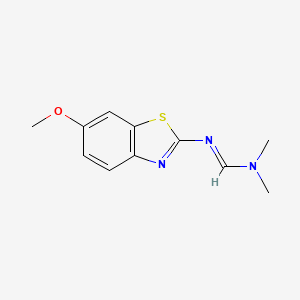
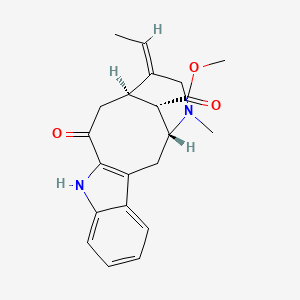
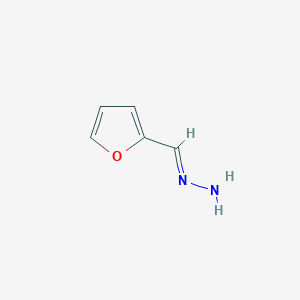
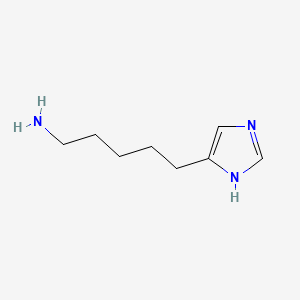
![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)
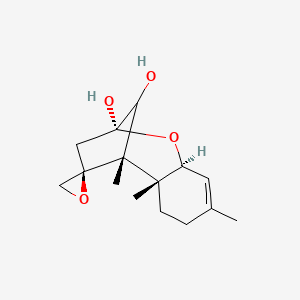
![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)